molecular formula C19H18ClNO3S B3666419 [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate

[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate

Cat. No.: B3666419
M. Wt: 375.9 g/mol
InChI Key: OWRVIZZSSKUDMP-UHFFFAOYSA-N
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Description

[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate: is a complex organic compound that features a combination of methoxy, pyrrolidine, carbothioyl, and chlorobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: Methoxylation reactions are employed to introduce the methoxy group onto the aromatic ring.

    Carbothioylation: The carbothioyl group is introduced using thiocarbonylation reactions.

    Chlorobenzoate Formation: The final step involves esterification with 2-chlorobenzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine moieties.

    Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Thiols or alcohols can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its structural complexity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-23-17-12-13(18(25)21-10-4-5-11-21)8-9-16(17)24-19(22)14-6-2-3-7-15(14)20/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRVIZZSSKUDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCC2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate
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[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate
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[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate
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[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate
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[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate
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[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate

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